3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one
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Overview
Description
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of sulfone derivatives This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a diphenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-diphenylprop-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Sulfonamides and other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfone derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of various sulfone derivatives.
3-Fluoro-4-methylbenzenesulfonyl chloride: Similar structure with a fluorine substitution, used in similar applications.
4-Chlorophenylsulfonyl derivatives: Known for their antimicrobial properties.
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one is unique due to its specific structure, which combines the sulfonyl group with a diphenylprop-2-en-1-one moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
144288-56-2 |
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Molecular Formula |
C22H18O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O3S/c1-17-12-14-20(15-13-17)26(24,25)22(19-10-6-3-7-11-19)16-21(23)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI Key |
HAUNRRCOQRURQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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